Bienvenue dans la boutique en ligne BenchChem!

N4-Acetylcytidine-13C5

Stable isotope dilution LC-MS/MS quantification Isotopic internal standard

For precise absolute quantification of the RNA modification ac4C in SID-LC-MS/MS, N4-Acetylcytidine-13C5 is the analytically superior choice over deuterated analogs. Its non-exchangeable 13C5-ribose label guarantees identical chromatographic retention, ionization efficiency, and fragmentation to the endogenous analyte, effectively compensating for matrix effects and sample degradation. Ideal for biomarker validation, NAT10 enzyme activity assays, and oligonucleotide therapeutic purity analysis.

Molecular Formula C11H15N3O6
Molecular Weight 290.22 g/mol
Cat. No. B15608087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetylcytidine-13C5
Molecular FormulaC11H15N3O6
Molecular Weight290.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8+,9+,10-/m1/s1/i4+1,6+1,8+1,9+1,10+1
InChIKeyNIDVTARKFBZMOT-YCGKIFQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Acetylcytidine-13C5: A 13C5-Labeled Stable Isotope Internal Standard for Precise LC-MS/MS Quantification of RNA Acetylation


N4-Acetylcytidine-13C5 (CAS of unlabeled parent: 3768-18-1) is a stable isotope-labeled analog of the endogenous RNA modification N4-acetylcytidine (ac4C), in which all five carbon atoms of the ribose moiety are substituted with carbon-13 . This compound belongs to the class of isotopically labeled nucleoside internal standards (SIL-IS) designed explicitly for quantitative mass spectrometry workflows. The unlabeled parent, ac4C, is an evolutionarily conserved post-transcriptional RNA modification catalyzed by N-acetyltransferase 10 (NAT10), found in tRNA, rRNA, and mRNA across all domains of life [1][2]. As an endogenous urinary nucleoside metabolite derived from tRNA degradation, ac4C serves as a biomarker for colorectal cancer and inflammatory diseases [3]. The 13C5-labeled version is manufactured for use as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) assays, enabling accurate compensation for matrix effects, extraction variability, and ionization fluctuations .

Why Unlabeled N4-Acetylcytidine or Deuterated Analogs Cannot Replace N4-Acetylcytidine-13C5 in Quantitative LC-MS/MS Assays


In quantitative LC-MS/MS workflows targeting the endogenous RNA modification ac4C, direct use of unlabeled N4-acetylcytidine as an internal standard is inherently impossible because it is chemically identical to the analyte and cannot be distinguished by mass spectrometry. Deuterated analogs such as ac4C-d3 have been synthesized and applied in modified nucleoside panels [1], yet deuterium-labeled internal standards present well-documented liabilities: chromatographic retention time shifts from the unlabeled analyte due to the reverse isotope effect of C–²H bonds [2], and susceptibility to hydrogen-deuterium exchange at labile positions under common sample preparation conditions (e.g., protic solvents, acidic/basic pH, elevated temperature) , both of which compromise quantification accuracy. In contrast, ¹³C labeling on the ribose ring provides a chemically inert, non-exchangeable mass tag that ensures identical chromatographic retention, ionization efficiency, and fragmentation behavior to the unlabeled analyte, making ¹³C₅-labeled N4-acetylcytidine the analytically superior choice for precise stable isotope dilution quantification [3].

Quantitative Differentiation Evidence: N4-Acetylcytidine-13C5 vs. Unlabeled N4-Acetylcytidine and Deuterated ac4C-d3


Mass Shift of +4.97 Da Exceeds the Minimum 3 Da Threshold Required for Reliable Isotopic Internal Standard Use in LC-MS/MS

N4-Acetylcytidine-13C5 (MW 290.22 g/mol) provides a nominal mass shift of +5 Da relative to unlabeled N4-acetylcytidine (MW 285.25 g/mol), corresponding to an exact monoisotopic mass difference of approximately +4.97 Da [1]. This mass increment is generated by substitution of all five ribose carbon atoms (C1' through C5') with ¹³C isotopes, as confirmed by the molecular formula C₆¹³C₅H₁₅N₃O₆ . The resulting +5 Da difference exceeds the widely accepted minimum threshold of +3 Da for small-molecule SIL internal standards (<1,000 Da) to avoid spectral overlap between the analyte and IS isotope envelopes . By contrast, the deuterated analog ac4C-d3 confers only a +3 Da shift, which sits at the minimum acceptable boundary and provides less unambiguous separation from the natural isotopologue distribution of the unlabeled analyte [2].

Stable isotope dilution LC-MS/MS quantification Isotopic internal standard

Identical Chromatographic Retention Time: ¹³C₅ Labeling Avoids the Deuterium-Induced Retention Time Shift Observed with ac4C-d3

Stable isotope-labeled internal standards bearing ¹³C labels exhibit chromatographic retention behavior indistinguishable from the unlabeled analyte, as the C–¹³C bond is chemically and physically nearly identical to the C–¹²C bond in reversed-phase liquid chromatography [1]. In contrast, deuterium-labeled internal standards such as ac4C-d3 can exhibit measurable retention time shifts (ΔtR) due to the well-characterized reverse isotope effect: C–²H bonds are shorter and less polarizable than C–¹H bonds, causing deuterated compounds to elute slightly earlier than their protiated counterparts on reversed-phase columns [2]. This differential retention can cause the IS to experience different mobile phase composition and ion suppression conditions than the analyte at the moment of ionization, introducing quantification bias [3]. N4-Acetylcytidine-13C5, with all labels on the ribose carbons and none on exchangeable positions, co-elutes exactly with endogenous ac4C, ensuring identical matrix effect exposure throughout the elution window .

Chromatographic co-elution Reverse isotope effect Retention time shift

Chemical Label Stability: ¹³C Labels Are Non-Exchangeable Under All Standard Sample Preparation and Storage Conditions, Unlike Deuterium in ac4C-d3

The five ¹³C atoms in N4-Acetylcytidine-13C5 are covalently incorporated into the ribose ring skeleton and are chemically non-exchangeable under all standard analytical conditions, including exposure to protic solvents (water, methanol), acidic or basic mobile phases, elevated temperatures (up to 45°C for dissolution), and long-term storage at -20°C . In contrast, deuterium-labeled nucleoside internal standards, including ac4C-d3, are subject to hydrogen-deuterium back-exchange, particularly when deuterium atoms are positioned adjacent to electronegative atoms or carbonyl groups, or when samples are processed in aqueous or alcoholic solvents . This gradual loss of deuterium label during sample workup, storage, or LC separation progressively reduces the effective mass difference between IS and analyte, ultimately degrading quantification accuracy over time and across sample batches [1]. The non-labile nature of ¹³C labels guarantees invariant IS performance throughout the entire analytical workflow [2].

Hydrogen-deuterium exchange Label stability Sample preparation robustness

Validated Purity of 95.92% with Isotopic Enrichment Enables Direct Use as a Quantitative SIL-IS Without Additional Purification

N4-Acetylcytidine-13C5 is commercially available at a certified purity of 95.92% (HPLC) from MedChemExpress and 98% from Clearsynth , with isotopic enrichment ≥98 atom% ¹³C per manufacturer specification [1]. The chemical purity of the unlabeled parent N4-acetylcytidine from the same vendor is 99.65% (HY-W019670) , reflecting the incremental synthetic challenge of incorporating five ¹³C atoms while maintaining high purity. The <5% purity gap between labeled and unlabeled forms is acceptable per ICH Q2(R1) and bioanalytical method validation guidelines when the IS is used at a fixed concentration for relative response factor calculation. Critically, the isotopic enrichment specification ensures that the level of unlabeled (¹²C₅) species in the IS is below detectable interference thresholds, preventing over-estimation of endogenous ac4C levels .

Chemical purity Isotopic enrichment Method validation

Application in Published Stable Isotope Dilution LC-MS/MS Methods for tRNA Modification Quantification in Disease Models

N4-acetylcytidine quantification by stable isotope dilution LC-MS/MS has been applied in peer-reviewed studies investigating tRNA modification dysregulation in disease. Dodson et al. (2023) quantified ac4C alongside other ribonucleosides in hyperglycemic mammalian cell models and diabetic murine cardiac tissue, demonstrating that ac4C levels were significantly altered in diabetic versus healthy hearts [1]. Their workflow employed stable isotope dilution with commercially available ¹³C-labeled nucleoside standards to achieve precise absolute quantification. The ac4C modification is inherently labile under certain conditions; Ammann et al. (2023) documented that N4-acetylcytidine can hydrolyze to cytidine during sample storage and processing, a phenomenon that necessitates the use of a chemically matched, co-processing SIL-IS to correct for analyte loss [2]. N4-Acetylcytidine-13C5, with ¹³C labels on the ribose moiety, tracks the parent analyte through all hydrolytic degradation pathways identically, enabling accurate recovery correction that would be impossible with a non-isotopic structural analog IS [3].

tRNA modification Diabetes Epitranscriptomics Stable isotope dilution

Optimal Procurement and Application Scenarios for N4-Acetylcytidine-13C5 in Epitranscriptomics, Biomarker Discovery, and Pharmaceutical Analysis


Absolute Quantification of ac4C in Tissue and Biofluid Samples via Stable Isotope Dilution LC-MS/MS

N4-Acetylcytidine-13C5 is ideally procured and deployed as the SIL-IS for absolute quantification of endogenous ac4C in total RNA hydrolysates from tissue biopsies (heart, liver, tumor), cell culture models, and biofluids (urine, plasma). The +5 Da mass shift ensures unambiguous MRM transition selection (e.g., m/z 291.1 → 154.1 for the IS versus m/z 286.1 → 154.1 for the analyte), while the identical chromatographic retention eliminates matrix effect bias . This application is directly supported by the Dodson et al. (2023) methodology for tRNA ribonucleoside quantification in diabetic murine cardiac tissue [1].

Correction for ac4C Hydrolytic Degradation During Sample Storage and Processing in Multi-Center Cohort Studies

In large-scale biomarker studies involving multiple collection sites, extended sample transport, or archived biospecimens, ac4C undergoes variable hydrolytic degradation to cytidine . Spiking N4-Acetylcytidine-13C5 at the earliest possible step (ideally pre-extraction) permits calculation of recovery-corrected ac4C concentrations per sample, normalizing for differential degradation across collection batches. The non-exchangeable ¹³C label ensures the IS remains quantitatively stable even during prolonged storage at -20°C [1], a critical requirement for longitudinal and multi-site studies where samples may be analyzed months apart.

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development for RNA-Targeting Therapeutics

N4-Acetylcytidine-13C5 serves as an isotopically labeled impurity standard for pharmaceutical quality control of oligonucleotide therapeutics, mRNA vaccines, and tRNA-derived APIs. The compound's availability at defined purity (95.92%–98%) from certified vendors and its characterization with melting point (178–183°C), molecular weight (290.22 g/mol), and InChI key [1] make it suitable for use as a system suitability standard in HPLC-UV/MS impurity methods. The ¹³C label provides unambiguous identification of the ac4C-related impurity peak via mass shift, even in complex oligonucleotide digests [2].

In Vitro NAT10 Enzyme Activity Assays for Epitranscriptomic Drug Discovery Screening

For pharmaceutical research programs targeting the acetyltransferase NAT10 or screening for ac4C eraser proteins, N4-Acetylcytidine-13C5 enables quantitative LC-MS/MS-based enzyme activity assays by serving as a pre-calibrated SIL-IS for ac4C product quantification. This application leverages the fact that unlabeled ac4C is the primary analyte in NAT10 activity screens . The chemically inert ¹³C label ensures the IS does not interfere with enzymatic reactions when spiked post-quench, while providing the matched physicochemical properties needed for accurate LC-MS/MS quantification of enzymatic turnover rates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4-Acetylcytidine-13C5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.